Salicyl Alcohol

Description

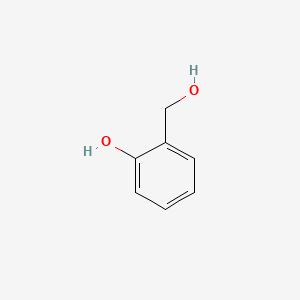

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRYARSYNCAZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-47-0 | |

| Record name | Benzenemethanol, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9045843 | |

| Record name | Salicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000825 [mmHg] | |

| Record name | 2-Methylol phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-01-7 | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicyl alcohol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | salicyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | salicyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA1N0842KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Salicyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physicochemical properties of salicyl alcohol (also known as saligenin). The information is presented to support research, development, and quality control activities involving this versatile aromatic compound.

General Information

This compound, with the IUPAC name 2-(hydroxymethyl)phenol, is a white crystalline solid at room temperature.[1] It is an organic compound that contains both a hydroxyl and a hydroxymethyl functional group attached to a benzene ring. This structure imparts amphiphilic characteristics, influencing its solubility and reactivity. This compound serves as a key precursor in the synthesis of various pharmaceuticals and fragrances.[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₈O₂ | - | [1][3][4] |

| Molecular Weight | 124.14 | g/mol | [1][3][4] |

| Melting Point | 83 - 87.5 | °C | [1][3][4][5] |

| Boiling Point | ~267 | °C | [3][4] |

| Density | 1.16 - 1.204 | g/cm³ | [1][3][4] |

| Water Solubility | 67 (at 22 °C) | g/L | [3][4] |

| pKa | 9.92 (at 25 °C) | - | [5][6] |

| LogP (Octanol/Water) | 0.730 | - | [5][6] |

Solubility Profile

This compound's solubility is dictated by its ability to form hydrogen bonds via its hydroxyl and hydroxymethyl groups, as well as the hydrophobic nature of the benzene ring.

| Solvent | Solubility | Reference(s) |

| Water | Soluble (67 g/L at 22 °C) | [1][3][4] |

| Ethanol | Very soluble | [5][7] |

| Ether | Very soluble | [7] |

| Chloroform | Soluble | [7] |

| Benzene | Soluble | [7] |

The solubility of this compound in water is enhanced by its polar functional groups, which can interact with water molecules.[1] Its solubility in organic solvents like alcohols and ethers is attributed to the hydrophobic aromatic structure.[1] As with many organic compounds, the solubility of this compound is temperature-dependent, generally increasing with a rise in temperature.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups, broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C-O stretching vibrations are observed in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound provides distinct signals for the different protons in the molecule. The chemical shifts are influenced by the solvent used. In CDCl₃, the aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) show a singlet at approximately δ 4.8 ppm. The hydroxyl protons (-OH) are often observed as broad singlets, and their chemical shifts can vary depending on concentration and temperature.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of the hydroxymethyl group (M-31).

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Determination of Solubility in Water

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Stirrer/shaker

-

Temperature-controlled water bath

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in water.

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a temperature-controlled water bath set to 22 °C and stir or shake for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to stand to let undissolved solid settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of water to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

-

Determine the concentration of this compound in the diluted sample using the previously prepared standard curve.

-

Calculate the solubility in g/L using the dilution factor.

Determination of pKa (Spectrophotometric Method)

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks

-

Burettes

-

Buffer solutions of various known pH values

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Prepare a series of solutions by diluting the stock solution with buffer solutions covering a pH range from approximately 8 to 12.

-

Record the UV-Vis spectrum for each buffered solution.

-

Identify the wavelength at which the largest difference in absorbance is observed between the acidic (protonated) and basic (deprotonated) forms of this compound.

-

Measure the absorbance of each solution at this selected wavelength.

-

The pKa can be determined by plotting the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([HA]/[A⁻]), where the ratio of the protonated to deprotonated species can be determined from the absorbance values.

Synthesis and Biosynthesis Pathways

Chemical Synthesis of this compound

This compound can be synthesized via the hydroxymethylation of phenol with formaldehyde.[8]

Biosynthesis of Salicylic Acid from Salicin

This compound is a key intermediate in the biosynthesis of salicylic acid from salicin, a glycoside found in willow bark.[8]

Stability and Storage

This compound is generally stable under normal laboratory conditions.[5] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] For long-term storage, it should be kept in a cool, dry place, away from incompatible materials.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult additional specialized literature and perform application-specific validation of these properties.

References

- 1. mdpi.com [mdpi.com]

- 2. webassign.net [webassign.net]

- 3. doaj.org [doaj.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

The Salicyl Alcohol Pharmacophore: A Technical Guide to its Role in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl alcohol, a simple organic compound, serves as a crucial pharmacophore in a diverse range of therapeutic agents. Its inherent structural features, including a hydroxyl group and a hydroxymethyl group attached to a benzene ring, provide a versatile scaffold for the design of drugs targeting various biological pathways. This technical guide delves into the core aspects of the this compound pharmacophore, exploring its mechanism of action in different therapeutic contexts, summarizing key quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols for the evaluation of this compound-based compounds.

The this compound Pharmacophore: A Dual Role in Drug Action

The therapeutic significance of the this compound motif is primarily demonstrated in two major drug classes: β2-adrenoceptor agonists and anti-inflammatory agents.

1. β2-Adrenoceptor Agonists:

The this compound moiety is a cornerstone in the design of potent and selective β2-adrenoceptor agonists, most notably exemplified by the widely used bronchodilator, salbutamol.[1][2] In these molecules, the this compound group is critical for binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The hydroxyl and hydroxymethyl groups of the this compound pharmacophore form key hydrogen bond interactions with serine residues (specifically Ser203, Ser204, and Ser207) in the transmembrane domain 5 (TM5) of the receptor, while the benzylic hydroxyl group interacts with asparagine on TM6 (Asn293).[3] This binding event triggers a conformational change in the receptor, leading to the activation of the downstream Gs signaling pathway. This cascade involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which ultimately leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][4]

2. Anti-inflammatory Agents:

This compound is a natural precursor to salicylic acid, the active metabolite of aspirin, a foundational non-steroidal anti-inflammatory drug (NSAID).[1][6] The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting prostaglandin synthesis, this compound derivatives can exert potent anti-inflammatory, analgesic, and antipyretic effects.[7]

Beyond COX inhibition, recent studies have revealed that salicylate and its derivatives can also modulate other inflammatory pathways. For instance, they have been shown to inhibit the activity of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[8] Furthermore, salicylate can directly inhibit the activity of the histone acetyltransferases p300 and CBP by competing with acetyl-CoA, suggesting a role in epigenetic regulation of inflammation and cancer.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives, providing insights into their potency and selectivity across various biological targets.

Table 1: Anti-inflammatory and Anticancer Activity of this compound and Salicylic Acid Derivatives

| Compound | Target/Assay | IC50 | Reference |

| Salicylate | p300 Acetyltransferase | 10.2 mM | [9] |

| Salicylate | CBP Acetyltransferase | 5.7 mM | [9] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Assay | 15 µM | [8] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase Assay | 17 µM | [8] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase Assay | 91 µM | [8] |

| Salicylaldehyde Derivative 2f | MCF-7 (Breast Cancer) | 9.5 µM | [6] |

| Salicylaldehyde Derivative 2d | PC3 (Prostate Cancer) | 10.1 µM | [6] |

| Salicylaldehyde Derivative 2a | PC3 (Prostate Cancer) | 11.2 µM | [6] |

Table 2: Binding Affinity and Potency of this compound-Based β2-Adrenoceptor Agonists

| Agonist | Parameter | Value | Reference |

| Salbutamol | pKA (affinity) | 5.9 | [10] |

| Salmeterol | pKA (affinity) | 7.4 | [10] |

| Salbutamol | Efficacy | 2.5 | [10] |

| Salmeterol | Efficacy | 0.8 | [10] |

| Bioactive Salbutamol Conformer | Binding Affinity (mutated receptor) | 1.54-fold greater than normal Salbutamol | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available COX activity assay kit.

-

Reagents and Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

COX-1 and COX-2 enzymes

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a 1X COX Assay Buffer by diluting the provided concentrate.

-

Dilute the COX Cofactor 1:200 in COX Assay Buffer just before use.

-

Reconstitute the Arachidonic Acid with ethanol. Immediately before use, prepare a diluted Arachidonic Acid/NaOH solution.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

COX Assay Buffer

-

Diluted COX Cofactor

-

COX Probe

-

COX-1 or COX-2 enzyme

-

Test compound at various concentrations (or DMSO for control).

-

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells.

-

Immediately start kinetic readings on a fluorometric plate reader at λEx = 535 nm and λEm = 587 nm, taking readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a sigmoidal dose-response curve.

-

-

2. NF-κB Luciferase Reporter Assay

This protocol is a generalized procedure based on commercially available reporter cell lines.

-

Reagents and Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

TNF-α (or other NF-κB inducer).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Luciferase assay reagent (e.g., ONE-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

-

Compound Treatment:

-

The next day, treat the cells with various concentrations of the test compounds for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and luciferase reaction.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase).

-

Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.

-

Determine the IC50 value as described for the COX inhibition assay.

-

-

3. p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is based on a radioactive filter binding assay.

-

Reagents and Materials:

-

Recombinant human p300 or CBP HAT domain.

-

Histone H3 peptide (e.g., residues 1-21) as a substrate.

-

[3H]-Acetyl-CoA.

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Phosphocellulose filter paper.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the HAT assay buffer, histone H3 peptide, and the test compound at various concentrations.

-

Add the recombinant p300 or CBP enzyme and pre-incubate for 10 minutes at 30°C.

-

-

Initiation of Reaction:

-

Start the reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

-

Termination and Detection:

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

-

Allow the filter paper to dry completely.

-

Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [3H]-acetyl group incorporated into the histone peptide.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value as described previously.

-

-

Mandatory Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Salbutamol.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

References

- 1. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. abcam.com [abcam.com]

- 10. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of high affinity bioactive Salbutamol conformer directed against mutated (Thr164Ile) beta 2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of salicyl alcohol in biological systems.

An In-depth Technical Guide on the Mechanism of Action of Salicyl Alcohol in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as saligenin, is a natural compound found in the bark of willow and poplar trees, typically as its glucoside, salicin. While possessing some intrinsic biological properties, its primary pharmacological significance lies in its role as a pro-drug for salicylic acid, the foundational molecule for a class of drugs that includes acetylsalicylic acid (aspirin). Upon ingestion, this compound is rapidly metabolized to salicylic acid, which is responsible for the majority of its anti-inflammatory, analgesic, and antipyretic effects. The mechanisms of action are multifaceted, extending beyond the classical inhibition of cyclooxygenase (COX) enzymes to include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways.

Pharmacokinetics and Metabolism

The therapeutic effects of this compound are contingent on its biotransformation into the active metabolite, salicylic acid. This process begins in the gut and is completed in the liver.

-

Hydrolysis of Precursors : If ingested in its natural glycoside form, salicin, the first step is the hydrolysis in the gut to this compound and glucose.[1]

-

Oxidation to Salicylic Acid : this compound is then absorbed and oxidized, primarily in the liver and gut, to form salicylic acid.[1] This conversion is a critical step for its pharmacological activity.

Once formed, salicylic acid is distributed throughout the body. Its elimination kinetics are dose-dependent due to the saturation of its two main metabolic pathways: the formation of salicyluric acid and salicyl phenolic glucuronide.[2][3] At higher doses, the elimination half-life increases significantly.[4]

Core Mechanisms of Action of Salicylic Acid

Modulation of Cyclooxygenase (COX) Pathways

The anti-inflammatory effects of salicylates have long been attributed to their interaction with cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] However, the mechanism for salicylic acid is distinct from that of its acetylated derivative, aspirin.

-

Direct Enzyme Inhibition : Salicylic acid is a relatively weak, competitive inhibitor of both COX-1 and COX-2 in vitro.[5][6] Its inhibitory potency is highly dependent on the concentration of the substrate, arachidonic acid. At low arachidonic acid concentrations, salicylic acid can effectively inhibit COX-2, but its efficacy dramatically decreases as substrate levels rise, which is typical at sites of inflammation.[5][7] This suggests that direct COX inhibition is not the primary anti-inflammatory mechanism of salicylic acid in vivo.[5][8]

-

Suppression of COX-2 Gene Expression : A more significant mechanism is the suppression of COX-2 gene transcription.[6] Salicylic acid has been shown to inhibit the induction of COX-2 mRNA and protein levels in response to inflammatory stimuli like interleukin-1β (IL-1β) and phorbol esters.[6] By preventing the synthesis of new COX-2 enzyme, salicylates effectively reduce the production of prostaglandins at inflammatory sites.[6] This action is independent of direct enzyme inhibition.[9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Salicylates are potent inhibitors of this pathway.

The canonical NF-κB pathway involves the inhibitor protein IκBα, which sequesters the active NF-κB dimer (typically p50/p65) in the cytoplasm. Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.

Salicylic acid inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[11] This effectively traps NF-κB in the cytoplasm, blocking the transcription of its target genes.[10] This mechanism is considered a cornerstone of the anti-inflammatory effects of salicylates, independent of their actions on the COX pathway.[12]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of salicylates: a re-assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Salicin to Salicyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicin, a naturally occurring glucoside found in willow bark and other plants, has a long history of medicinal use due to its anti-inflammatory and analgesic properties. Its therapeutic effects are primarily attributed to its metabolic conversion to salicylic acid. This technical guide provides an in-depth overview of the initial and pivotal step in this metabolic cascade: the enzymatic hydrolysis of salicin to salicyl alcohol (saligenin) and glucose. This guide details the enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the metabolic pathway.

The Metabolic Pathway: From Salicin to this compound

The metabolic transformation of salicin is a two-step process that begins with the hydrolysis of the β-glycosidic bond, liberating this compound and glucose. This is followed by the oxidation of this compound to the pharmacologically active compound, salicylic acid. This guide focuses on the first critical step.

Enzymatic Hydrolysis of Salicin

The conversion of salicin to this compound is catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are also present in the human body, particularly in the gut microbiota.[1][2] Upon oral administration, salicin passes through the stomach largely intact and reaches the small intestine and colon, where it is hydrolyzed by bacterial β-glucosidases.[3] This enzymatic action releases this compound and glucose.

Subsequent Oxidation to Salicylic Acid

Following its formation, this compound is absorbed into the bloodstream and subsequently oxidized to salicylic acid, primarily in the liver.[4] This oxidation is likely carried out by alcohol dehydrogenases and aldehyde dehydrogenases.[5][6] Salicylic acid is the principal active metabolite responsible for the anti-inflammatory and analgesic effects of salicin.[7]

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism of salicin.

Table 1: Pharmacokinetic Parameters of Salicin and its Metabolites in Humans

| Parameter | Value | Reference |

| Salicin Administration | ||

| Dose | 240 mg | [7][8] |

| Salicylic Acid (major metabolite) | ||

| Peak Serum Concentration (Cmax) | 1.2 mg/L | [7][8] |

| Time to Peak Concentration (Tmax) | < 2 hours | [7][8] |

| Percentage of Total Salicylates in Serum | 86% | [7][8] |

| Salicyluric Acid (metabolite of salicylic acid) | ||

| Percentage of Total Salicylates in Serum | 10% | [7][8] |

| Gentisic Acid (metabolite of salicylic acid) | ||

| Percentage of Total Salicylates in Serum | 4% | [7][8] |

Table 2: Enzyme Kinetic Parameters for β-Glucosidase with Salicin as a Substrate

| Enzyme Source | Km | Vmax | Reference |

| Penicillium simplicissimum H-11 | 14.881 mg/mL | 0.364 mg/mL/min | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of salicin metabolism.

β-Glucosidase Activity Assay

This protocol is adapted from a standard method for determining β-glucosidase activity using salicin as the substrate.[10]

Principle: β-glucosidase hydrolyzes salicin to this compound and β-D-glucose. The rate of glucose formation is measured using a coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase), which results in the reduction of NADP+ to NADPH, measurable spectrophotometrically at 340 nm.

Reagents:

-

0.1 M Acetate buffer, pH 5.0

-

1% (w/v) Salicin solution in 0.1 M acetate buffer, pH 5.0

-

β-Glucosidase enzyme solution (concentration to be optimized)

-

Glucose assay reagent (containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)

Procedure:

-

Prepare serial dilutions of the β-glucosidase enzyme solution in reagent-grade water.

-

Pipette 1.0 mL of each enzyme dilution into separate test tubes. Include a blank with 1.0 mL of reagent-grade water.

-

Pre-incubate the tubes at 37°C for 5-10 minutes to reach temperature equilibrium.

-

Pre-warm the 1% salicin solution to 37°C.

-

To initiate the reaction, add 4.0 mL of the pre-warmed salicin solution to each test tube at timed intervals. Mix well.

-

Incubate the reaction mixtures at 37°C for exactly 10 minutes.

-

Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.

-

Cool the tubes in an ice bath.

-

Pipette 3.0 mL of the glucose assay reagent into cuvettes.

-

Add 0.1 mL of the cooled reaction mixture to the cuvettes.

-

Measure the absorbance at 340 nm until the reading stabilizes (approximately 3-5 minutes).

-

Calculate the rate of glucose formation based on the change in absorbance and a standard curve for glucose. One unit of β-glucosidase activity is defined as the amount of enzyme that liberates one micromole of glucose per minute under the specified conditions.

HPLC Analysis of Salicin and this compound

This protocol provides a general framework for the separation and quantification of salicin and its metabolites by High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of bidistilled water, tetrahydrofuran, and ortho-phosphoric acid (97.7:1.8:0.5, v/v/v).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Sample Preparation:

-

Biological samples (e.g., plasma, urine, or in vitro reaction mixtures) should be pre-treated to remove proteins and other interfering substances. This can be achieved by protein precipitation with acetonitrile or methanol, followed by centrifugation.

-

The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of salicin and this compound.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic conversion of salicin to this compound.

References

- 1. Bifidobacterium β-Glucosidase Activity and Fermentation of Dietary Plant Glucosides Is Species and Strain Specific [mdpi.com]

- 2. β-Glucosidase activity and antimicrobial properties of potentially probiotic autochthonous lactic cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian alcohol dehydrogenase - functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of salicin after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

From Precursor to Essential Medicine: A Technical Guide to the Synthesis of Salicylic Acid from Salicyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid, a cornerstone of modern medicine and a key precursor in the synthesis of numerous pharmaceuticals, including acetylsalicylic acid (aspirin), can be efficiently synthesized through the oxidation of its precursor, salicyl alcohol (2-hydroxybenzyl alcohol). This technical guide provides an in-depth analysis of the chemical conversion of this compound to salicylic acid, focusing on robust and scalable oxidation methodologies. It offers detailed experimental protocols, quantitative data for process optimization, and a discussion of the reaction's biological relevance. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, a simple phenolic alcohol, serves as a direct and efficient precursor to salicylic acid (2-hydroxybenzoic acid). The conversion is achieved through the oxidation of the primary alcohol group on the benzyl ring to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, with implications ranging from academic research to industrial-scale pharmaceutical production.

Industrially, salicylic acid is predominantly synthesized via the Kolbe-Schmitt reaction. However, for specific applications, laboratory-scale synthesis, or in scenarios where this compound is a readily available starting material, direct oxidation presents a viable and often high-yielding alternative. Understanding the nuances of this conversion, including the choice of oxidizing agents, reaction conditions, and potential side products, is crucial for optimizing the synthesis for purity and yield.

This guide will focus on two primary, effective methods for the direct, one-pot oxidation of this compound to salicylic acid: a modern, selective TEMPO-catalyzed oxidation and a classic, powerful potassium permanganate oxidation.

Chemical Conversion: Reaction Pathway

The fundamental transformation involves the oxidation of the benzylic alcohol functional group of this compound to a carboxylic acid. This process typically proceeds through an intermediate aldehyde, salicylaldehyde, which is then further oxidized. Strong oxidizing agents can facilitate this entire transformation in a single reaction vessel.

Experimental Protocols

This section details two distinct and effective methods for the oxidation of this compound to salicylic acid.

Method 1: TEMPO-Catalyzed Oxidation

This modern method utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant, such as sodium chlorite, to achieve a selective and high-yielding conversion under mild conditions.[1][2]

Materials:

-

This compound

-

TEMPO

-

Sodium chlorite (NaClO₂)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Acetonitrile (MeCN)

-

Sodium phosphate buffer (0.67 M, pH 6.7)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH, 2.0 N)

-

Hydrochloric acid (HCl, 2.0 N)

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer, combine this compound (e.g., 40 mmol), TEMPO (e.g., 2.8 mmol), acetonitrile (200 mL), and sodium phosphate buffer (150 mL, 0.67 M, pH 6.7).

-

Heat the mixture to 35 °C with stirring.

-

Prepare two separate solutions:

-

Solution A: 80% sodium chlorite (80.0 mmol) in 40 mL of water.

-

Solution B: 2.0 mol% dilute bleach (e.g., 1.06 mL of 5.25% NaOCl diluted into 20 mL with water).

-

-

Caution: Do not mix Solution A and Solution B before adding them to the reaction mixture.[1] Simultaneously add both solutions to the reaction flask over a period of 2 hours.

-

Maintain the reaction temperature at 35 °C and continue stirring until the reaction is complete (typically 2-5 hours, monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and add 300 mL of water.

-

Adjust the pH of the aqueous solution to 8.0 with 2.0 N NaOH.

-

Quench the reaction by pouring the mixture into a cold (0 °C) solution of sodium sulfite (e.g., 12.2 g in 200 mL of water), ensuring the temperature remains below 20 °C.

-

After stirring for 30 minutes at room temperature, add 200 mL of MTBE and transfer the mixture to a separatory funnel.

-

Separate the layers and discard the organic layer.

-

Add another 300 mL of MTBE to the aqueous layer and acidify to a pH of 3-4 with 2.0 N HCl.

-

Separate the organic layer, and wash it with water (2 x 100 mL) and brine (150 mL).

-

Concentrate the organic layer under reduced pressure to yield the crude salicylic acid.

-

Purify the product by recrystallization from hot water or by silica gel column chromatography.[1][3]

Method 2: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting primary alcohols to carboxylic acids.[4] This method is particularly useful when a strong oxidant is required and cost is a consideration.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve this compound in an aqueous solution of NaOH or Na₂CO₃ in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be portion-wise to control the exothermic reaction.[4]

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Quench the reaction by adding a small amount of ethanol to consume any excess KMnO₄.

-

Filter the reaction mixture to remove the MnO₂ precipitate. The filter cake can be washed with a small amount of hot water to recover any adsorbed product.

-

Combine the filtrate and washings, and cool the solution in an ice bath.

-

Acidify the filtrate with H₂SO₄ or HCl until the salicylic acid precipitates out of the solution.

-

Collect the precipitated salicylic acid by vacuum filtration.

-

Wash the crystals with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure salicylic acid.[3]

Quantitative Data

The efficiency of the oxidation of this compound to salicylic acid is dependent on the chosen methodology and reaction conditions. The following tables summarize key quantitative data from the literature for relevant oxidation reactions.

Table 1: TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids

| Substrate | Yield (%) | Reaction Time (h) | Reference |

| Various primary alcohols | 85-100 | 2-5 | [1] |

Table 2: Oxidation of this compound with Other Catalytic Systems

| Catalyst | Oxidant | Conversion (%) | Selectivity for Salicylic Acid (%) | Reference |

| Nanoporous ZrV₂O₇ | Air | 94.50 | 85.73 | [5] |

| Gold-supported catalysts | O₂ | - | Salicylic acid is a major product | [6] |

Characterization of Reactant and Product

Proper characterization of the starting material and the final product is essential to confirm the success of the synthesis.

Table 3: Spectroscopic Data for this compound and Salicylic Acid

| Compound | 1H NMR (DMSO-d₆, δ ppm) | Key IR Absorptions (cm-1) |

| This compound | ~9.6 (s, 1H, Ar-OH), ~7.1-6.7 (m, 4H, Ar-H), ~5.1 (t, 1H, CH₂-OH), ~4.5 (d, 2H, CH₂) | 3300-3400 (broad, O-H stretch), 3050-3000 (Ar C-H stretch), 1600, 1480 (C=C stretch), 1250 (C-O stretch) |

| Salicylic Acid | ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, Ar-OH), ~7.8 (dd, 1H, Ar-H), ~7.4 (ddd, 1H, Ar-H), ~6.9 (m, 2H, Ar-H) | 3300-2500 (broad, O-H stretch of COOH), 1660-1680 (C=O stretch), 1610, 1480 (C=C stretch), 1300 (C-O stretch) |

(Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used. The provided data is a general guide based on available literature.[2][7][8][9][10])

Biological Relevance

The oxidation of this compound to salicylic acid is not only a synthetic transformation but also a biologically significant one. Salicin, a natural product found in willow bark, is metabolized in the human body to this compound, which is then oxidized to salicylic acid, the active therapeutic agent.[11]

Safety and Handling

TEMPO-Catalyzed Oxidation:

-

TEMPO: While generally stable, it is a radical. Handle in a well-ventilated area.

-

Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.

-

Sodium Hypochlorite (Bleach): Corrosive. Releases chlorine gas if mixed with acid. Crucially, do not mix sodium chlorite and bleach solutions before their addition to the reaction mixture, as this can lead to an unstable and potentially hazardous situation. [2][8]

-

Handle all solvents and reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potassium Permanganate Oxidation:

-

Potassium Permanganate: A powerful oxidizing agent that can cause fires or explosions upon contact with combustible materials.[12][13] It is also corrosive and can cause severe skin and eye burns.[12]

-

The reaction is exothermic and should be cooled appropriately.

-

Waste Disposal: Manganese dioxide waste should be disposed of according to local regulations for heavy metal waste. Unreacted permanganate is toxic to aquatic life and should not be disposed of down the drain.[7][14][15] It can be quenched with a reducing agent like sodium bisulfite before disposal.

Conclusion

The conversion of this compound to salicylic acid is a straightforward yet crucial transformation in organic and medicinal chemistry. This guide has provided two robust and detailed protocols for achieving this synthesis: a modern, selective TEMPO-catalyzed method and a classic, powerful potassium permanganate oxidation. By presenting quantitative data, detailed experimental workflows, and essential safety information, this document serves as a comprehensive resource for scientists and researchers. The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Both pathways offer efficient routes to a molecule of profound importance in science and medicine.

References

- 1. experimental chemistry - Is there a way to oxidize this compound to salicylic acid without using chromium trioxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bt1.qu.edu.iq [bt1.qu.edu.iq]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. chemtalk.com.au [chemtalk.com.au]

- 15. nj.gov [nj.gov]

A Technical Guide to the Discovery and History of Salicyl Alcohol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicyl alcohol, a seemingly simple organic compound, holds a pivotal position in the annals of medicinal chemistry. Its history is inextricably linked with that of aspirin, one of the most widely used drugs in the world. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of this compound. It traces its origins from ancient herbal remedies to its isolation and chemical characterization, which ultimately paved the way for the synthesis of acetylsalicylic acid (aspirin). This document details the key chemical syntheses, experimental protocols, and mechanisms of action, offering valuable insights for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Historical Perspective: From Willow Bark to Pure Compound

The therapeutic use of salicylate-containing plants dates back millennia. Ancient civilizations, including the Sumerians, Egyptians, Greeks, and Chinese, utilized willow bark and other plants to alleviate pain and fever.[1][2][3][4] The Greek physician Hippocrates (460–370 BCE) recommended chewing willow bark to ease pain and reduce fever.[1][4]

The modern scientific investigation of willow bark's active principles began in the 19th century, a period of significant advancement in organic chemistry.

-

1828: Johann Büchner, a German chemist, isolated a bitter-tasting yellow, needle-like crystalline substance from willow bark, which he named salicin (from Salix, the Latin name for the willow tree).[4][5]

-

1829: Henri Leroux, a French pharmacist, improved the extraction process and purified salicin.[4][5]

-

1838: The Italian chemist Raffaele Piria conducted a pivotal experiment. Through acid hydrolysis, he successfully split salicin into a sugar (D-glucose) and a second aromatic component, which he named This compound (also known as saligenin).[1][5] He then oxidized this compound to produce salicylic acid.[1][5]

This progression from a crude plant extract to the isolation and characterization of pure chemical entities—salicin, this compound, and salicylic acid—laid the fundamental groundwork for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Properties and Synthesis

This compound (2-hydroxybenzyl alcohol) is a white crystalline solid and serves as a key precursor in organic synthesis.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₈O₂ | [6] |

| Molar Mass | 124.139 g·mol⁻¹ | [6] |

| Appearance | White solid/colorless crystals | [6][7] |

| Melting Point | 86 °C (187 °F; 359 K) | [6] |

| Boiling Point | 267 °C (513 °F; 540 K) | [6] |

| Density | 1.16 g/cm³ | [6] |

| Solubility in Water | 67 g/L at 22 °C | [6] |

Synthesis of this compound

This compound is commercially produced via the hydroxymethylation of phenol with formaldehyde. This reaction is typically base-catalyzed.

Reaction: C₆H₅OH + CH₂O → C₆H₄(OH)(CH₂OH)[6]

This protocol is based on established laboratory methods for the hydroxymethylation of phenol.

-

Dissolution: Dissolve 30 g of phenol in 150 ml of a 10% sodium hydroxide solution in a suitable reaction vessel.[7]

-

Addition of Formaldehyde: To this solution, add 35 g of a 40% formaldehyde solution.[7]

-

Reaction Incubation: Seal the vessel and allow the mixture to stand at room temperature for approximately 6 days to allow the reaction to proceed to completion.[7]

-

Neutralization: Carefully neutralize the reaction mixture with hydrochloric acid to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product repeatedly with diethyl ether.[7]

-

Solvent Removal: Combine the ether extracts and remove the solvent using a rotary evaporator over a water bath.[7]

-

Purification (Optional): If unreacted phenol is present, it can be removed by steam distillation.[7] The remaining mixture of ortho- and para-hydroxybenzyl alcohols can be separated by trituration with cold benzene, as the ortho-isomer (this compound) is significantly more soluble.[7]

-

Drying and Characterization: The resulting crystalline solid is dried. The purity can be confirmed by measuring its melting point (expected: ~82-86°C).

From Prodrug to Active Metabolite: Mechanism of Action

This compound itself is a prodrug. Its therapeutic effects are realized after it is metabolized in the body to its active form, salicylic acid.

Metabolic Pathway

The natural glycoside, salicin, is hydrolyzed in the gastrointestinal tract and liver to this compound and glucose. The this compound is then rapidly oxidized to salicylic acid.[8][9]

Pharmacological Action of Salicylic Acid

Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][8]

-

Inflammatory Stimulus: Cell damage or immune signals trigger the release of arachidonic acid from cell membranes.

-

COX Enzyme Action: COX enzymes metabolize arachidonic acid into prostaglandins (e.g., PGE₂).

-

Prostaglandin Effects: Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.

-

Inhibition by Salicylic Acid: Salicylic acid inhibits the enzymatic activity of COX, reducing the synthesis of prostaglandins and thereby mitigating the inflammatory response.[5]

References

- 1. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Willow Bark (Salix spp.) Used for Pain Relief in Arthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxsci.org [oxsci.org]

- 4. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 5. Salicylic acid - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Salicyl Alcohol in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyl alcohol, a fundamental phenolic compound, occupies a critical nexus in the intricate web of plant defense mechanisms. While often recognized as the precursor to a diverse array of specialized metabolites known as salicinoids, its influence extends to the modulation of the salicylic acid (SA) signaling pathway, a cornerstone of plant immunity. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant defense. It delineates its biosynthetic origins, dissects its role in the production of anti-herbivore compounds, and elucidates its connection to the systemic acquired resistance (SAR) pathway. Detailed experimental protocols for the quantification of this compound and its derivatives, alongside methodologies for assessing their biological efficacy, are presented. Furthermore, this guide offers a comprehensive visual representation of the associated signaling cascades through detailed pathway diagrams, providing a valuable resource for researchers and professionals in the fields of plant science and drug development.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a myriad of biotic threats, including pathogens and herbivores. Chemical defense, a primary strategy, involves the production of a vast arsenal of secondary metabolites. Among these, phenolic compounds play a central role, and this compound emerges as a key player, particularly in woody plants such as those belonging to the Salicaceae family (e.g., poplars and willows).

Historically, the focus of plant defense research has been heavily skewed towards salicylic acid (SA), a phenolic phytohormone renowned for its critical role in orchestrating local and systemic immune responses.[1][2][3] However, a growing body of evidence underscores the significance of this compound, not merely as a passive precursor but as an active participant in the plant's defensive repertoire.

This guide aims to provide a comprehensive technical overview of the functions of this compound in plant defense, addressing its biosynthesis, its conversion into defensive glycosides, and its intricate relationship with the salicylic acid signaling network. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a core resource for researchers seeking to unravel the complexities of plant chemical defense and for professionals exploring novel avenues for drug development inspired by nature's own defense strategies.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide variety of phenolic compounds in plants. While the complete biosynthetic pathway of salicinoids is still under investigation, key steps have been elucidated, particularly in the model genus Populus.[4][5][6]

This compound itself is a precursor to a class of phenolic glycosides known as salicinoids.[7] These compounds consist of a this compound core that is glucosylated and often further acylated with various organic acids. The biosynthesis of these complex molecules is a multi-step process involving several key enzymes. The initial steps leading to the formation of the salicyl moiety are thought to be derived from the shikimate-phenylpropanoid pathway.

A critical step in the formation of many salicinoids is the glucosylation of a this compound derivative. For instance, the enzyme UDP-glucose:this compound glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule to this compound, forming salicin. Further modifications by other enzymes lead to the production of a diverse array of salicinoids, such as salicortin and tremulacin, which are known for their potent anti-herbivore properties.

This compound and its Glycosides in Direct Defense

The primary defensive function of this compound lies in its role as a precursor to salicinoid phenolic glycosides. These compounds are stored in plant tissues, primarily leaves, and act as potent feeding deterrents and toxins to a wide range of generalist herbivores.

Upon tissue damage by herbivores, β-glucosidases present in the plant or in the herbivore's gut hydrolyze the glycosidic bond of salicinoids, releasing this compound and other unstable aglycones. These compounds can then be further converted to volatile and reactive compounds like salicylaldehyde, which are highly toxic and deterrent to insects.[8]

The effectiveness of salicinoids as defense compounds is well-documented. Studies on various herbivore species, including the gypsy moth (Lymantria dispar), have demonstrated a clear negative correlation between the concentration of salicinoids in poplar leaves and herbivore performance, including reduced growth rates and increased mortality.[9][10][11][12][13]

Table 1: Quantitative Data on the Anti-Herbivore Effects of Salicinoids

| Herbivore Species | Plant Species | Salicinoid(s) | Concentration | Effect | Reference(s) |

| Lymantria dispar (Gypsy Moth) | Populus tremuloides | Salicin, Tremulacin | High vs. Low | Increased larval mortality, reduced pupal weight. | [9][10][11] |

| Chrysomela scripta (Cottonwood Leaf Beetle) | Populus hybrids | Salicortin, Tremulacin | High vs. Low | Reduced larval growth and survival. | [10] |

| Microtus agrestis (Field Vole) | Salix spp. | Salicinoids | High vs. Low | Reduced feeding preference. | [14] |

While the primary role of salicinoids is in anti-herbivore defense, some studies have also investigated their antimicrobial properties. Although generally less potent than other classes of antimicrobial compounds, certain salicinoids and their derivatives have shown inhibitory activity against some plant pathogenic bacteria and fungi.[15][16]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Species | Activity Metric | Value | Reference(s) |

| Salicin | Staphylococcus aureus | Zone of Inhibition | 10.2 ± 0.3 mm | [15] |

| Salicin | Escherichia coli | Mild Resistance | - | [16] |

| Salix spp. extracts (rich in salicinoids) | Bacillus cereus | MIC | 250 - 625 µg/mL | [14] |

| Salix spp. extracts (rich in salicinoids) | Staphylococcus aureus | MIC | 1250 µg/mL | [14] |

The Interplay between this compound Metabolism and Salicylic Acid Signaling

A fascinating and crucial aspect of this compound's function is its connection to the salicylic acid (SA) signaling pathway. While direct enzymatic conversion of this compound to salicylic acid in plants is not fully elucidated, a clear link exists through the biosynthesis of salicinoids.

Recent studies have shown that the disruption of salicinoid biosynthesis, for example, through the knockout of key enzymes like UGT71L1, leads to a significant accumulation of salicylic acid.[7] This suggests a metabolic trade-off or a regulatory feedback loop where the blockage of the salicinoid pathway results in the shunting of precursors towards SA synthesis. This elevated SA level can, in turn, activate downstream defense responses.

The Salicylic Acid Signaling Pathway

The SA signaling pathway is a well-characterized cascade that plays a central role in plant immunity, particularly against biotrophic and hemibiotrophic pathogens. The perception of pathogen-associated molecular patterns (PAMPs) or effectors triggers the synthesis of SA.

Accumulated SA is perceived by a family of receptor proteins, most notably the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES (NPR) proteins, including NPR1, NPR3, and NPR4.[1][17][18] The binding of SA to these receptors initiates a transcriptional reprogramming that leads to the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.

The SA signaling pathway can be broadly divided into NPR1-dependent and NPR1-independent branches.

-

NPR1-Dependent Signaling: This is the canonical pathway where, upon SA accumulation, the oligomeric form of NPR1 in the cytoplasm is reduced to a monomer and translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of PR genes and other defense-related genes, leading to Systemic Acquired Resistance (SAR).[19][20]

-

NPR1-Independent Signaling: Evidence also points to the existence of SA-responsive gene expression that occurs independently of NPR1.[1][4][17] This branch of the pathway is less understood but is thought to be involved in the activation of a subset of early-response genes.

The indirect activation of the SA pathway through the modulation of salicinoid biosynthesis highlights a sophisticated regulatory network where resources can be allocated between direct chemical defense (salicinoids) and induced, systemic resistance (SA-mediated SAR).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in plant defense.

Quantification of this compound and Salicin in Populus Leaves by HPLC

This protocol outlines a method for the extraction and quantification of this compound and its glucoside, salicin, from poplar leaves using High-Performance Liquid Chromatography (HPLC).[21][22][23][24][25]

Materials:

-

Fresh or freeze-dried poplar leaves

-

Mortar and pestle or tissue homogenizer

-

70-80% Methanol (HPLC grade)

-

0.1% Formic acid in water (HPLC grade, mobile phase A)

-

0.1% Formic acid in acetonitrile (HPLC grade, mobile phase B)

-

This compound standard (analytical grade)

-

Salicin standard (analytical grade)

-

HPLC system with a C18 column and UV detector

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Grind 100 mg of fresh or 20 mg of freeze-dried leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol to the tube.

-

Vortex thoroughly and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants.

-

-

Sample Filtration:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient could be:

-

0-5 min: 5% B

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Linear gradient to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at 270 nm.

-

Column Temperature: 30°C.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and salicin of known concentrations in 80% methanol.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Quantify the amount of this compound and salicin in the plant extracts by comparing their peak areas to the calibration curves.

-

Gypsy Moth (Lymantria dispar) Larval Feeding Bioassay

This protocol describes a choice bioassay to assess the feeding preference of gypsy moth larvae for poplar leaves with varying salicinoid content.[26][27]

Materials:

-

Second or third instar gypsy moth larvae (starved for 4-6 hours prior to the assay).

-

Freshly excised poplar leaves from control and experimental plants (e.g., plants with differing salicinoid levels).

-

Petri dishes (90 mm diameter).

-

Moist filter paper.

-

Leaf disc punch (optional).

-

Digital scanner and image analysis software (e.g., ImageJ).

Procedure:

-

Assay Setup:

-

Line the bottom of each Petri dish with a piece of moist filter paper to maintain leaf turgor.

-

Excise two leaf discs of equal size from a control leaf and an experimental leaf using a leaf disc punch, or use whole leaves of similar size.

-

Place the two leaf discs (or whole leaves) on opposite sides of the Petri dish.

-

-

Larval Introduction:

-

Carefully place one starved gypsy moth larva in the center of the Petri dish, equidistant from the two leaf choices.

-

-

Incubation:

-

Seal the Petri dishes with lids and place them in a controlled environment chamber with conditions suitable for gypsy moth development (e.g., 25°C, 16:8 h light:dark photoperiod).

-

-

Data Collection:

-

After 24 or 48 hours, remove the larva from the Petri dish.

-

Carefully remove the remaining leaf material.

-

Scan the leaf remnants at a high resolution.

-

Use image analysis software to measure the area of each leaf disc that was consumed.

-

-

Data Analysis:

-

Calculate the percentage of each leaf disc consumed.

-

A feeding preference index can be calculated as: (Area consumed of experimental leaf - Area consumed of control leaf) / (Total area consumed).

-

Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant feeding preference.

-

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol details a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a specific plant pathogen.[3][28][29]

Materials:

-

Pure this compound or its derivatives.

-

Bacterial or fungal pathogen culture.

-

Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-